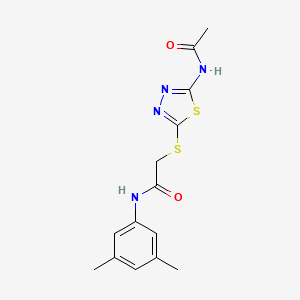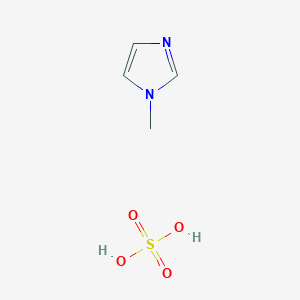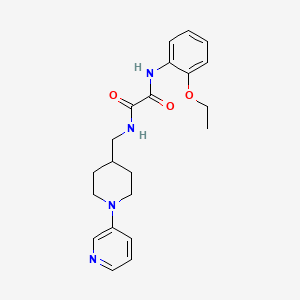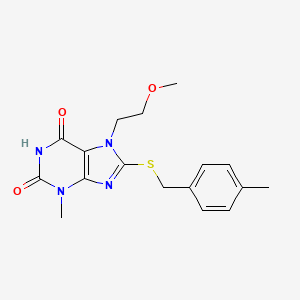
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide, commonly known as ATT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ATT has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Chemical Synthesis and Derivatives
The research on derivatives of 1,3,4-thiadiazole, similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide, highlights their diverse applications in chemical synthesis and drug development. For instance, the synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through carbodiimide condensation showcases a method for producing novel compounds with potential biological activities (Yu et al., 2014). Similarly, the preparation of heterocycles from thioureido-acetamides indicates a versatile approach to generating various heterocyclic compounds in efficient one-pot cascade reactions, contributing to advancements in heterocyclic chemistry (Schmeyers & Kaupp, 2002).
Anticancer Potential
Research into imidazothiadiazole analogs, synthesized from precursors including 1,3,4-thiadiazol derivatives, has demonstrated significant anticancer activity against various cancer cell lines. These findings suggest that such compounds could be potent agents in cancer therapy, with specific derivatives showing high cytotoxicity against breast cancer cells compared to standard treatments (Abu-Melha, 2021).
Molecular Structure Analysis
The detailed molecular structure analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, contributes to our understanding of molecular interactions and the potential for developing more effective pharmaceuticals. These analyses provide insights into the structural requirements for biological activity and drug design (Ismailova et al., 2014).
Glutaminase Inhibition
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds related to the query chemical, demonstrate the potential for selective inhibition of kidney-type glutaminase. This inhibition is crucial for cancer treatment strategies, as it targets glutamine metabolism in tumor cells, suggesting a promising area for therapeutic development (Shukla et al., 2012).
Insecticidal Properties
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal applications. These studies reveal that specific derivatives can exhibit significant activity against agricultural pests such as the cotton leafworm, indicating their potential in developing new insecticides (Fadda et al., 2017).
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-8-4-9(2)6-11(5-8)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLMKNAOSVFACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)

![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)




![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)

![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)